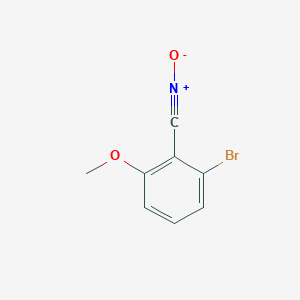
Benzonitrile, 2-bromo-6-methoxy-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is a chemical compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and an N-oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-bromo-6-methoxy-, N-oxide typically involves the nitration of 2-bromo-6-methoxybenzonitrile followed by oxidation. One common method is to start with 2-bromo-6-methoxybenzonitrile and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-bromo-6-methoxy-4-nitrobenzonitrile is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-bromo-6-methoxy-, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include more highly oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-bromo-6-methoxy-, N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 2-bromo-6-methoxy-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the oxidation state of the target molecules. This can lead to changes in the activity of enzymes or the binding affinity of receptors, thereby modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 2-bromo-: Similar structure but lacks the methoxy and N-oxide groups.
Benzonitrile, 2-methoxy-: Lacks the bromine and N-oxide groups.
Benzonitrile, 2-bromo-6-methoxy-4-nitro-: Contains a nitro group instead of the N-oxide group.
Uniqueness
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is unique due to the presence of both the methoxy and N-oxide groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
579488-90-7 |
|---|---|
Fórmula molecular |
C8H6BrNO2 |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2-bromo-6-methoxybenzonitrile oxide |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4H,1H3 |
Clave InChI |
DJOJVMLQPYJTMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)Br)C#[N+][O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)



![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)

![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
